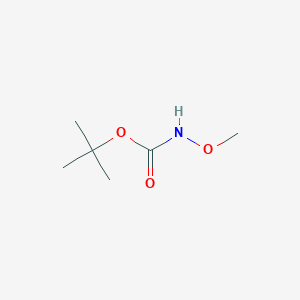
3-hydroxy-2-methyl-4H-pyran-4-thione
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-hydroxy-2-methyl-4H-pyran-4-thione involves various chemical strategies. A notable method is the ultrasound-mediated condensation of amine with dehydroacetic acid, which offers a facile, efficient, and environment-friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives with advantages like simple work-up, shorter reaction times, and higher yields (Wang et al., 2011). Another approach involves the reaction of acetylenic β-diketones with iodine monochloride to synthesize 3-Iodo-4H-pyran-4-ones, which are then converted into corresponding 4H-pyran-4-thiones (Marei et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds related to 3-hydroxy-2-methyl-4H-pyran-4-thione has been investigated using various techniques. Studies on similar molecules have utilized X-ray diffraction and computational chemistry methods to understand properties such as bond characteristics and electron density distribution, providing insight into the stability and reactivity of these compounds (Vénosová et al., 2020).
Chemical Reactions and Properties
3-Hydroxy-2-methyl-4H-pyran-4-thione and its derivatives participate in various chemical reactions, yielding a wide range of products. For instance, reactions with ammonia, hydrazine, and guanidine produce pyridinethiones, bis(4-pyridyl) disulfide, and 1,3-thiazine derivatives, respectively, highlighting the compound's versatility in synthetic chemistry (BessoHiromichi et al., 1978).
Scientific Research Applications
Metalloprotein Binding and Inhibitor Design : This compound has been investigated for its binding to the active site of human carbonic anhydrase II. It displayed unconventional modes of metal coordination, influencing the strength of metal–ligand binding, which is crucial for designing inhibitors targeting metalloproteins (Martin et al., 2014).
Chemical Synthesis and Reactivity : The reactivity of 4H-pyran-4-thiones, a class to which this compound belongs, has been explored in various chemical reactions. These studies have contributed to the development of new synthetic pathways and compounds (BessoHiromichi et al., 1978).
Lead(II) Sequestering Agents : Research on the solution equilibrium of Pb(II) complexes with derivatives of this compound, such as 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol), has been conducted. These studies are significant for understanding the binding capabilities and potential applications in metal sequestration (Buglyó et al., 2015).
Medicinal Chemistry and Drug Design : The compound and its derivatives have been explored for their potential in medicinal chemistry, including the synthesis of various derivatives with potential biological activities (Hikem-Oukacha et al., 2011).
Zinc(II) Complexes and Insulin-mimetic Activities : Studies have been conducted on the synthesis and characterization of Zn(II) complexes with derivatives of this compound. These complexes exhibit significant insulin-mimetic activities, which are important for understanding their potential therapeutic applications (Nishiguchi et al., 2019).
Antimicrobial Activity : Synthesis and evaluation of antimicrobial activity of new 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been reported. These derivatives show significant activity against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Aytemir et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2-methylpyran-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLSXUGPECNEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methyl-4H-pyran-4-thione | |
CAS RN |
23060-85-7 | |
| Record name | 3-hydroxy-2-methyl-4H-pyran-4-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)


![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)


